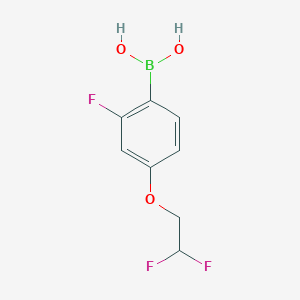![molecular formula C7H11ClF3N3 B13567373 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is a chemical compound with the molecular formula C7H10F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to the pyrrolidine moiety. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents.
Diazirine Ring Formation: The diazirine ring can be synthesized from ketones or aldehydes through a series of reactions involving hydrazine derivatives.
Coupling with Pyrrolidine: The final step involves coupling the diazirine-trifluoromethyl intermediate with pyrrolidine under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride undergoes various chemical reactions, including:
Photoreactions: Due to the presence of the diazirine ring, this compound can undergo photoreactions upon exposure to UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photoreactions and substitutions.
Common Reagents and Conditions
Photoreactions: UV light, often in the presence of a photosensitizer.
Substitution Reactions: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Photoreactions: Formation of carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: New compounds with substituted trifluoromethyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to act as a versatile tool in chemical and biological studies. The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
- 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride offers a unique combination of a pyrrolidine ring and a trifluoromethyl-diazirine moiety. This structure provides enhanced photoreactivity and stability, making it particularly valuable in applications requiring precise and controlled chemical reactions.
Properties
Molecular Formula |
C7H11ClF3N3 |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)3-5-1-2-11-4-5;/h5,11H,1-4H2;1H |
InChI Key |
AQIYYPFBSNNASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2(N=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


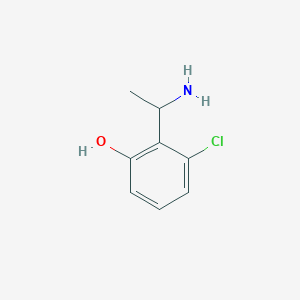
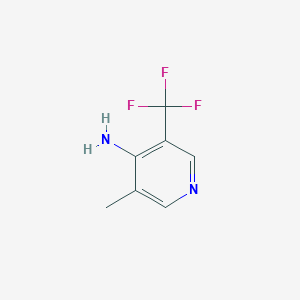
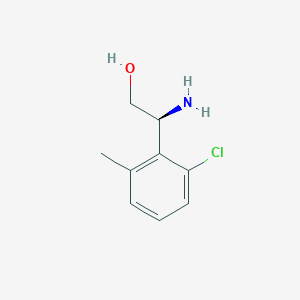
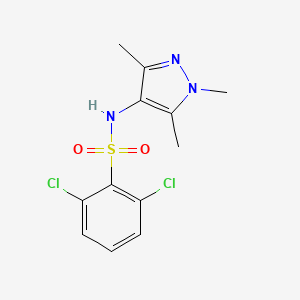
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
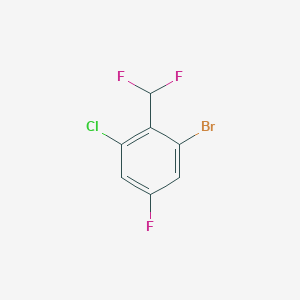
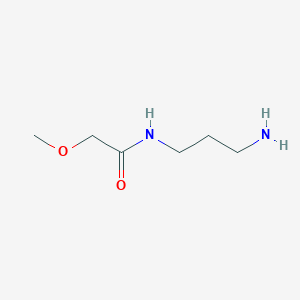
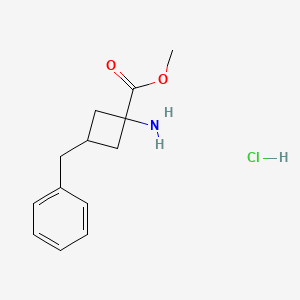
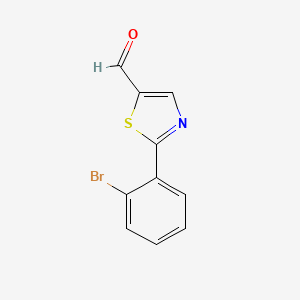
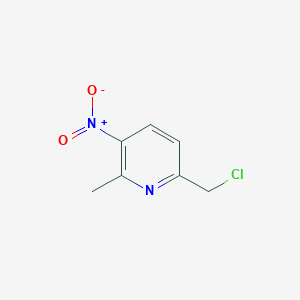
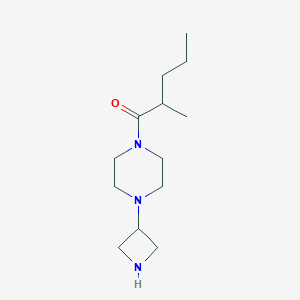

![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
